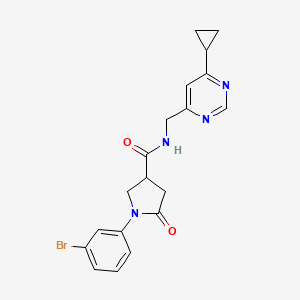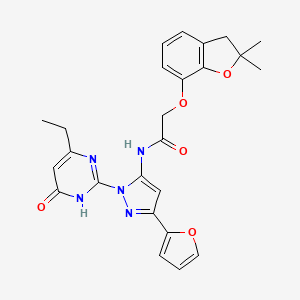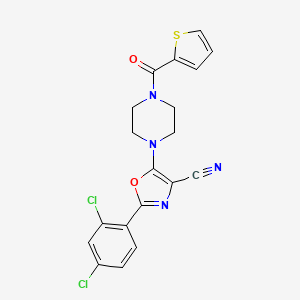
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a multifunctional molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a thiophene moiety, and a phenyl ring with a trifluoromethyl group suggests potential for interactions with various biological targets. Urea derivatives, in general, have been explored for their potential in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which is crucial for binding to biological receptors.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, the one-pot synthesis approach for pyrazole derivatives using urea as a catalyst has been reported, which involves multicomponent reactions and can proceed via domino Knoevenagel condensation, Michael addition, and ring opening and closing reactions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This structure is pivotal for the biological activity of these compounds. For example, the synthesis and properties of 1,3-disubstituted ureas containing pyrazole and adamantane fragments have been explored, with the compounds showing inhibitory activity against human soluble epoxide hydrolase . The molecular structure, particularly the substituents attached to the urea, greatly influences the biological activity and target specificity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The urea moiety can engage in hydrogen bonding, which is essential for its biological activity. Additionally, the presence of aromatic rings such as thiophene and phenyl groups can undergo electrophilic substitution reactions, which can be utilized to further modify the compound and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of the substituents. For instance, the solubility in water of some 1,3-disubstituted ureas has been reported to be in the range of 45-85 µmol/l . The presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution within the body.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Properties
- Anion Tuning of Rheology and Morphology : The study by Lloyd and Steed (2011) demonstrates how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, highlighting the impact of anions on gel morphology and rheology. This research provides insights into tuning gel properties for potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Medicinal Chemistry and Drug Design
- MAP Kinase p38α Inhibitors : Getlik et al. (2012) explore N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase, a crucial protein in inflammatory diseases and cancer. The structure-based design approach used in this study could guide the development of new therapeutic agents targeting various diseases (Getlik et al., 2012).
Synthesis and Biological Evaluation of Derivatives
- Antibacterial Heterocyclic Compounds : Azab, Youssef, and El-Bordany (2013) focus on synthesizing heterocyclic compounds with a sulfonamido moiety. Their work underscores the potential of such compounds as antibacterial agents, indicating the broad utility of pyrazolyl-urea derivatives in developing new antimicrobials (Azab et al., 2013).
Acaricidal Activity
- N-Substituted Phenyl-N′-(Pyrazolyl-Formyl) Ureas : Research by Xie Xian-ye (2007) on the synthesis of N-substituted phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and their derivatives reveals acaricidal activity, suggesting applications in pest control (Xie Xian-ye, 2007).
Antitumor Activity
- Bis-Pyrazolyl-Thiazoles Incorporating Thiophene : Gomha, Edrees, and Altalbawy (2016) synthesized a series of compounds evaluated against hepatocellular carcinoma cell lines, highlighting the anti-tumor potential of pyrazolyl-thiazole derivatives. This underscores the role of such molecules in cancer research and therapy (Gomha et al., 2016).
Antimicrobial Activity
- Chitosan Schiff Bases with Heterocyclic Moieties : Hamed et al. (2020) demonstrate the antimicrobial potential of chitosan Schiff bases derived from heteroaryl pyrazole, highlighting their application in developing new antimicrobial materials (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCVYWVNFCKGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)
![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)

![methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2521771.png)

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)